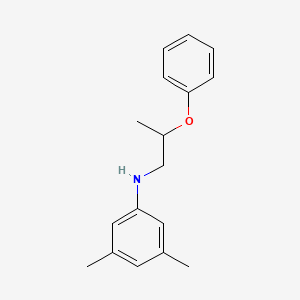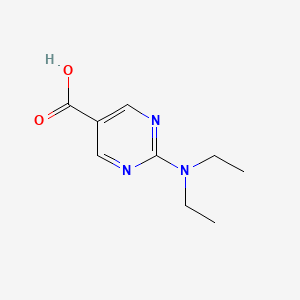![molecular formula C26H29NO4 B1389320 N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-89-3](/img/structure/B1389320.png)
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline
Übersicht
Beschreibung
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline, also known as N-P-TFA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of aniline and has been used in a number of research studies due to its ability to affect the physiological and biochemical processes of living organisms. In
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, it has been used to investigate the effects of various drugs on the body, as well as to study the pharmacokinetics of drugs. In biochemistry, it has been used to study the structure and function of proteins, as well as to investigate the effects of various environmental factors on the biochemical processes of living organisms. In physiology, it has been used to study the effects of various hormones and neurotransmitters on the body, as well as to investigate the effects of various environmental factors on the physiological processes of living organisms.
Wirkmechanismus
The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline is not fully understood, but it is believed to act as an agonist of certain neurotransmitters, such as serotonin, and to affect the biochemical and physiological processes of living organisms. It is also believed to interact with certain receptors in the body, such as the serotonin receptor, and to activate certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to affect a number of biochemical and physiological processes in the body. In particular, it has been found to affect the levels of certain hormones and neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as to affect the activity of certain enzymes, such as tyrosine hydroxylase. It has also been found to affect the activity of certain receptors, such as the serotonin receptor, and to affect the activity of certain ion channels, such as the calcium channel.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it can be synthesized relatively easily, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, one of the main limitations is that it is not very soluble in water, which makes it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
Despite the potential applications of N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline, there are still many unanswered questions about its mechanism of action and its effects on living organisms. One potential future direction for research is to investigate the effects of this compound on the development and function of neurons and other cells. Additionally, research could be conducted to investigate the effects of this compound on the immune system and its potential applications in the treatment of various diseases. Furthermore, research could be conducted to investigate the effects of this compound on the metabolism of various substances, such as drugs and hormones, as well as its potential applications in the treatment of metabolic disorders. Finally, research could be conducted to investigate the potential toxic effects of this compound on living organisms.
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethoxy)-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-2-9-22(10-3-1)29-16-17-30-23-11-6-8-21(18-23)19-27-25-13-4-5-14-26(25)31-20-24-12-7-15-28-24/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPSZLKUCNNAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC=C3)OCCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)


![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)

